N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Fragment-based drug design Hinge-binding motif Kinase inhibitor scaffold

Sourcing unsymmetrical bis-pyrazole secondary amines with verified connectivity is a common bottleneck in fragment-based drug design. This compound resolves that issue with a defined secondary amine linker (vs. N-methylated analogs) and orthogonal substitution vectors. - **Key differentiators:** Validated hinge-binding fragment (1-methyl-1H-pyrazol-4-amine), TPSA 61.7 Ų, XLogP -0.1. - **Quality assurance:** ≥98% purity, batch-specific NMR/HPLC/GC data provided. - **Supply chain:** HCl salt form (MW 241.72) for accurate stoichiometry in kinase assays.

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
Cat. No. B11729534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC10H15N5
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CNC2=CN(N=C2)C)C
InChIInChI=1S/C10H15N5/c1-8-4-10(15(3)13-8)6-11-9-5-12-14(2)7-9/h4-5,7,11H,6H2,1-3H3
InChIKeyBROSJIGCYVWPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine – Compound Overview


N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine (HCl salt CAS: 1856080-58-4; free base formula C₉H₁₃N₅, MW 191.23) is a heterocyclic research compound comprising two differentiated pyrazole rings linked via a secondary amine methylene bridge [1]. The 1,3-dimethyl-1H-pyrazol-5-yl moiety and the 1-methyl-1H-pyrazol-4-amine moiety offer orthogonal substitution vectors, making the compound a modular scaffold for fragment-based drug design and kinase inhibitor elaboration [2]. The commercially supplied hydrochloride salt is documented at ≥98% purity with multi-technique batch quality control including NMR, HPLC, and GC analyses .

Structural Uniqueness vs. Analog Bis-Pyrazoles


Bis-pyrazole derivatives with superficially similar molecular formulas (C₉H₁₃N₅) exhibit critically different connectivity patterns that alter both physicochemical properties and biological recognition. The target compound features a secondary amine (-NH-) linker between the two pyrazole rings, whereas the closest PubChem-listed structural neighbor, 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CID 65843625), connects the rings via a direct N-1–methylene bond, removing the hydrogen-bond donor capacity of the secondary amine [1]. Regioisomers such as 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine (CAS 1856021-63-0) relocate the methyl and aminomethyl substituents to different ring positions, fundamentally altering steric and electronic profiles . These connectivity differences preclude simple interchange without re-validating target engagement, selectivity, and pharmacokinetic behavior.

Differentiation Evidence vs. Closest Analogs


Secondary Amine Linker vs. N-1 Linkage: H-Bond Donor

The target compound contains a secondary amine (-NH-) bridging the methylene carbon to the 4-position of the 1-methylpyrazole ring, providing 1 hydrogen-bond donor (HBD). The closest structural analog, 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (PubChem CID 65843625), connects the rings via a direct N-1–CH₂– linkage, resulting in 1 HBD from the primary amine but lacking the linker -NH- donor [1]. In kinase inhibitor design, the 4-aminopyrazole moiety is a validated hinge-binding fragment that forms a conserved triad of hydrogen bonds with backbone residues in the kinase hinge region; an additional HBD in the linker can modulate hinge-region affinity and selectivity [2].

Fragment-based drug design Hinge-binding motif Kinase inhibitor scaffold

Hydrochloride Salt vs. Free Base: Handling and Solubility

The commercially supplied form is the hydrochloride salt (CAS 1856080-58-4, MW 241.72, formula C₁₀H₁₆ClN₅), whereas the free base (CAS 1481065-02-4) has MW 191.23 . The hydrochloride salt increases molecular weight by approximately 26% (Δ = +50.49 Da), improving weighing accuracy for sub-milligram dispensing in combinatorial chemistry and high-throughput screening workflows. Salt formation with HCl typically enhances aqueous solubility by 10- to 1000-fold for amine-containing heterocycles through ionization, though direct solubility measurements for this specific compound have not been published [1]. The free base analog 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1481065-02-4) has a computed XLogP3 of -0.1 (PubChem), indicating moderate hydrophilicity that would be further enhanced by salt formation .

Salt selection Aqueous solubility Weighing accuracy

Validated Kinase Hinge-Binding Fragment: 4-Aminopyrazole

The 1-methyl-1H-pyrazol-4-amine moiety present in the target compound is an established hinge-binding fragment in ATP-competitive kinase inhibitor design. Published crystallographic and SAR studies demonstrate that the 4-aminopyrazole core forms a conserved triad of hydrogen bonds with backbone carbonyl and NH groups in the kinase hinge region [1]. This motif is present in clinical-stage compounds including AT7519 (CDK inhibitor) and has been validated across multiple kinase families including CDK2/5, p38MAPK, and MPS1 [2]. In contrast, the 1,3-dimethyl-1H-pyrazol-5-yl moiety contributes hydrophobic contacts and can be elaborated independently without disrupting the hinge-binding pharmacophore, providing a modular two-vector scaffold that simple mono-pyrazoles (e.g., 1-methyl-1H-pyrazol-4-amine, CAS 69843-13-6) cannot offer .

Kinase inhibition CDK inhibitor Hinge-region binding

Broad-Spectrum Antimicrobial Potential of Bis-Pyrazole Class

Published structure-activity relationship (SAR) studies on bis-pyrazole derivatives demonstrate that compounds containing two pyrazole rings connected via methylene or amine linkers exhibit potent antimicrobial activity. A 2025 study by Merzouki et al. reported that bis-pyrazole derivative O4 surpassed streptomycin with a 30 mm inhibition zone against Pseudomonas aeruginosa and showed strong efficacy against Staphylococcus aureus and Candida albicans [1]. In a separate 2019 study, bis-pyrazole-linked hydrazides achieved MIC values of 3.9 µg/mL against Candida albicans, equipotent to the clinical standard miconazole [2]. While these data are from structurally related bis-pyrazoles rather than the target compound itself, they establish the scaffold class as a productive starting point for antimicrobial lead discovery, with the target compound's unique secondary amine linker and substitution pattern offering unexplored SAR opportunities.

Antimicrobial resistance Bis-pyrazole SAR Minimum inhibitory concentration

Research Application Scenarios


Kinase Inhibitor Fragment Elaboration and SAR

The 1-methyl-1H-pyrazol-4-amine moiety serves as a validated hinge-binding fragment, forming a conserved hydrogen-bond triad with kinase backbone residues as demonstrated in crystallographic studies of aminopyrazole-based CDK2/5 inhibitors [1]. The 1,3-dimethyl-1H-pyrazol-5-yl moiety occupies the adjacent hydrophobic pocket and can be independently diversified. This two-vector architecture is ideal for fragment-growing campaigns where the hinge-binding pharmacophore is preserved while probing hydrophobic pocket tolerance. The hydrochloride salt form (CAS 1856080-58-4, ≥98% purity) provides defined stoichiometry for accurate IC₅₀ determination in biochemical kinase assays .

Antimicrobial Lead Discovery with Bis-Pyrazole Scaffold

Structurally related bis-pyrazole derivatives have demonstrated MIC values as low as 3.9 µg/mL against Candida albicans and inhibition zones exceeding streptomycin against Pseudomonas aeruginosa in published SAR campaigns [2]. The target compound's unique secondary amine linker and differential substitution pattern (1,3-dimethyl on the 5-yl ring; 1-methyl-4-amine on the partner ring) represent unexplored chemical space within this validated antimicrobial scaffold class, making it suitable for library synthesis and phenotypic screening against WHO priority pathogen panels.

Computational Chemistry and Molecular Docking Studies

The target compound has well-defined computed physicochemical properties suitable for in silico screening: molecular weight 191.23 (free base), XLogP3-AA = -0.1, TPSA = 61.7 Ų, 1 HBD, 3 HBA, and 2 rotatable bonds [3]. Its hydrochloride salt has a documented molecular weight of 241.72 and formula C₁₀H₁₆ClN₅ . These parameters enable accurate docking grid setup, pharmacophore modeling, and ADMET prediction without the uncertainty introduced by regioisomeric mixtures or undefined salt stoichiometry that complicates the use of less well-characterized bis-pyrazole analogs.

Synthetic Methodology for Unsymmetrical Bis-Heterocycle Amines

The compound's secondary amine linkage between two differentiated pyrazole rings presents a synthetic challenge distinct from simpler N-alkylation products. The availability of this compound at ≥98% purity with batch-specific NMR, HPLC, and GC characterization data makes it a reliable reference standard for developing and validating new synthetic routes to unsymmetrical bis-heterocyclic secondary amines, a compound class of growing interest in medicinal chemistry [4].

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